molecular formula C11H15NO2 B15069895 3-Amino-2-(3,5-dimethylphenyl)propanoic acid

3-Amino-2-(3,5-dimethylphenyl)propanoic acid

Cat. No.: B15069895
M. Wt: 193.24 g/mol
InChI Key: ORHWWVGRZUNMBQ-UHFFFAOYSA-N
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Description

3-Amino-2-(3,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, an essential amino acid, and features a phenyl ring substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3,5-dimethylphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-2-(3,5-dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The phenyl ring’s substitution pattern influences its binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group at the 4-position.

    3-Amino-2-(3,4-dimethylphenyl)propanoic acid: Similar structure but with methyl groups at the 3 and 4 positions.

    3-Amino-2-(2,5-dimethylphenyl)propanoic acid: Similar structure but with methyl groups at the 2 and 5 positions.

Uniqueness

3-Amino-2-(3,5-dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which affects its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-2-(3,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-7-3-8(2)5-9(4-7)10(6-12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)

InChI Key

ORHWWVGRZUNMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(CN)C(=O)O)C

Origin of Product

United States

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